molecular formula C6H13NO B13876670 1-Hydroxy-4-methyl-piperidine CAS No. 42164-95-4

1-Hydroxy-4-methyl-piperidine

Cat. No.: B13876670
CAS No.: 42164-95-4
M. Wt: 115.17 g/mol
InChI Key: BZAGVQIGRQBXSD-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical and Biological Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the development of pharmaceuticals and other biologically active molecules. thieme-connect.comnih.gov More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) feature this scaffold, including several blockbuster medications. elsevier.comenamine.net The prevalence of piperidine derivatives in medicine stems from their ability to interact with a wide range of biological targets. thieme-connect.comresearchgate.net

The introduction of a piperidine scaffold into a molecule can significantly influence its properties in several beneficial ways: researchgate.netresearchgate.net

Modulating Physicochemical Properties: The piperidine ring can alter a molecule's solubility, lipophilicity, and other properties that affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Biological Activities and Selectivity: The three-dimensional shape and basicity of the piperidine ring allow for specific interactions with biological targets, leading to increased potency and selectivity for the desired therapeutic effect. researchgate.net

Improving Pharmacokinetic Properties: By modifying the piperidine scaffold, chemists can fine-tune the pharmacokinetic profile of a drug candidate, optimizing its half-life and bioavailability. researchgate.netresearchgate.net

Reducing Cardiac Toxicity: Strategic incorporation of chiral piperidine scaffolds has been shown to reduce the risk of cardiac hERG toxicity, a significant concern in drug development. researchgate.netresearchgate.net

The versatility of the piperidine scaffold has led to its use in developing a wide array of therapeutic agents, including analgesics, anticancer drugs, antihistamines, and central nervous system (CNS) modulators. elsevier.com

The Unique Chemical and Structural Attributes of N-Hydroxypiperidine Architectures

N-hydroxypiperidines are a class of piperidine derivatives characterized by a hydroxyl group attached to the nitrogen atom of the piperidine ring. wikipedia.org This feature imparts unique chemical and structural properties that distinguish them from other piperidine compounds.

The N-hydroxy group enhances the reactivity and solubility of the molecule in polar solvents. chemimpex.com It can participate in various chemical reactions, including oxidation. For example, secondary N-hydroxypiperidines can be oxidized by hydrogen peroxide to form nitrones. wikipedia.org This reactivity makes N-hydroxypiperidines valuable intermediates in the synthesis of more complex molecules.

The presence of the hydroxyl and, in some cases, other functional groups on the piperidine ring allows for diverse chemical transformations such as oxidation, reduction, and substitution reactions. This versatility is crucial for their interaction with biological macromolecules and their potential therapeutic applications.

Research Trajectories of 1-Hydroxy-4-methyl-piperidine and Related Systems

Research into this compound and related N-hydroxypiperidine systems is driven by their potential as building blocks in the synthesis of novel compounds with valuable properties. While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-hydroxypiperidines and substituted piperidines are subjects of ongoing investigation.

One area of interest is their application in drug discovery. For instance, N-hydroxy derivatives of existing drugs, such as Desloratadine N-Hydroxypiperidine, are studied as impurities and metabolites, which can provide insights into a drug's biotransformation. veeprho.com

Furthermore, the synthesis of various substituted piperidines, including those with hydroxyl and methyl groups, is a significant focus of chemical research. google.comnih.govrsc.org These efforts aim to create new molecular scaffolds for the development of drugs and other functional materials. enamine.netrsc.org For example, 4-Hydroxy-1-methylpiperidine is utilized as a reactant in the synthesis of inhibitors for various kinases, which are important targets in cancer therapy. fishersci.cathermofisher.com

The development of efficient synthetic methods for these compounds is also a key research trajectory. This includes exploring different catalysts and reaction conditions to achieve high yields and stereoselectivity. nih.gov The ability to control the stereochemistry of substituted piperidines is particularly important, as different stereoisomers can have vastly different biological activities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-2-4-7(8)5-3-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGVQIGRQBXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413118
Record name 1-hydroxy-4-methyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42164-95-4
Record name 1-hydroxy-4-methyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Hydroxy 4 Methyl Piperidine and Its Derivatives

Direct Synthesis Strategies for N-Hydroxypiperidine Formation

These methods focus on the direct conversion of a piperidine (B6355638) derivative into its corresponding N-hydroxylamine.

The direct oxidation of a secondary amine like 4-methylpiperidine (B120128) to its N-hydroxy derivative is a primary route. While specific documentation for the direct oxidation of 4-methylpiperidine is specialized, the oxidation of secondary amines to N-hydroxylamines is a well-established transformation in organic chemistry. This is often achieved using oxidizing agents such as hydrogen peroxide or its derivatives. For instance, the oxidation of 2-(4-methyl-1-piperidinyl)ethanol derivatives with reagents like mercury(II)-EDTA has been shown to result in the formation of a diastereomeric lactam mixture, indicating oxidation at the carbon skeleton alongside nitrogen-centered reactivity. researchgate.net The controlled oxidation to selectively yield the N-hydroxylamine requires careful selection of reagents and reaction conditions to prevent over-oxidation to nitrones or other byproducts.

A highly effective diastereoselective method for synthesizing highly substituted N-hydroxypiperidines involves the intramolecular reductive cyclization of 1,5-diketone derivatives. ingentaconnect.comtandfonline.com This strategy builds the N-hydroxypiperidine ring from an acyclic precursor.

The process typically begins with the generation of a 1,5-diketone, which is then converted to its monoxime at one of the ketone positions. tandfonline.com This 1-keto-5-ketoxime intermediate is then subjected to reductive cyclization using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). ingentaconnect.comtandfonline.com The reaction proceeds via the formation of an iminium ion intermediate, which then undergoes cyclization and reduction to yield the stable N-hydroxypiperidine ring. researchgate.net This approach has been successfully used to generate various 2,4,6-triaryl-N-hydroxypiperidines and other polysubstituted systems. tandfonline.com

Method Substrate Reagent Product Type Key Features Reference(s)
Intramolecular Reductive Cyclization1-Keto-5-ketoximeSodium Cyanoborohydride (NaBH₃CN)Highly substituted N-hydroxypiperidineDiastereoselective, forms the ring and N-OH group concurrently. ingentaconnect.comtandfonline.comresearchgate.net

Multicomponent and Cascade Reactions for Piperidine Core Construction

These advanced strategies involve the assembly of the piperidine skeleton from simpler, acyclic components in a single pot, often creating multiple bonds and stereocenters with high efficiency. The N-hydroxy functionality can be incorporated either during the main reaction or in a subsequent step.

Transition metals are powerful catalysts for constructing piperidine rings through various cyclization pathways. mdpi.comnih.govresearchgate.net

Palladium (Pd) Catalysis : Palladium catalysts are widely used for reactions like the Wacker-type aerobic oxidative cyclization of alkenes to access piperidines. organic-chemistry.org A photoinduced palladium-catalyzed cascade reaction has been developed to synthesize multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes, proceeding through an amidyl radical generation and subsequent cyclization. thieme-connect.com

Iridium (Ir) Catalysis : Iridium complexes, such as those containing Cp* (pentamethylcyclopentadienyl), can catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Additionally, iridium(III)-catalyzed cascades involving hydrogen borrowing have been used for the stereoselective synthesis of substituted piperidines. nih.gov

Rhodium (Rh) Catalysis : Rhodium-catalyzed reactions, such as the asymmetric carbocyclization of N-tethered keto-enoates initiated by boronic acids, can produce highly functionalized piperidines with multiple stereocenters. acs.org Anti-Markovnikov hydroamination of certain alkenes using rhodium catalysts also provides a route to 3-arylpiperidines. organic-chemistry.org

Copper (Cu) Catalysis : Copper catalysts can be employed in radical cyclizations to form piperidine rings. mdpi.comsemanticscholar.org For example, a chiral copper(II) catalyst has been used in the enantioselective cyanidation of fluorosubstituted amines as a step toward piperidine synthesis. mdpi.com

Catalyst Metal Reaction Type Substrates Product Example Reference(s)
Palladium (Pd)Photoinduced Cascade AnnulationChiral amino acid derivatives, 1,3-dienesMulti-substituted chiral piperidines thieme-connect.com
Iridium (Ir)N-HeterocyclizationPrimary amines, DiolsSubstituted piperidines organic-chemistry.org
Rhodium (Rh)Asymmetric CarbocyclizationN-bridged oxoenoate derivatives, Arylboronic acidsPolyfunctionalized chiral piperidines acs.org
Cobalt (Co)Radical CyclizationLinear amino-aldehydesSubstituted piperidines nih.govnih.gov

Electrophilic cyclization and aza-Michael reactions are cornerstone strategies for piperidine synthesis. mdpi.comnih.gov

Electrophilic Cyclization : These reactions involve the attack of a nitrogen nucleophile onto an electrophilic center within the same molecule to close the ring. A notable example is an iodine-catalyzed C-H amination that proceeds under visible light. acs.org This method can override the typical preference for 5-membered ring (pyrrolidine) formation and selectively produce piperidines. acs.org

Aza-Michael Reactions : The aza-Michael addition, or the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for forming C-N bonds. researchgate.net This reaction is frequently used as a key step in tandem or cascade sequences to build the piperidine ring. For instance, an organocatalytic intramolecular aza-Michael reaction of (E)-enals can lead to 2,6-trans-piperidines with high stereoselectivity. acs.org This approach has been applied to the synthesis of natural products like (+)-myrtine. acs.org

The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a classic method for producing α-aminonitriles, which are versatile precursors for functionalized piperidines. nih.govthieme-connect.dersc.org An optimized Strecker-type condensation starting from 1-benzylpiperidin-4-one with aniline (B41778) and hydrocyanic acid (HCN) yields an anilino-nitrile intermediate. scispace.comresearchgate.net This intermediate can then be further elaborated through hydrolysis and other transformations to create complex piperidine structures, which are key intermediates in the synthesis of pharmaceuticals. scispace.comresearchgate.net The reaction conditions, including solvent and acid catalyst, can be fine-tuned to achieve nearly quantitative yields. scispace.com

Schotten-Baumann Condensation for Piperidine Derivatization

The Schotten-Baumann reaction is a classic and widely utilized method for the acylation of amines and alcohols, and it finds significant application in the derivatization of piperidines. wikipedia.org This reaction typically involves the treatment of an amine, such as a piperidine derivative, with an acid chloride in the presence of an aqueous base. chemistry-reaction.com The base serves to neutralize the hydrogen chloride that is generated during the reaction, driving the formation of the amide product. wikipedia.org

A common setup for the Schotten-Baumann reaction employs a two-phase solvent system, where the aqueous phase contains the base (e.g., sodium hydroxide) and the organic phase (e.g., dichloromethane (B109758) or diethyl ether) dissolves the piperidine starting material and the resulting acylated product. wikipedia.org This technique is particularly useful for synthesizing N-acylpiperidines. For instance, piperidine can be reacted with benzoyl chloride in the presence of aqueous sodium hydroxide (B78521) to yield N-benzoyl piperidine. chemistry-reaction.com

The versatility of the Schotten-Baumann conditions extends to more complex piperidine scaffolds. In the synthesis of bicyclic amide derivatives, a secondary amine within a piperidine-containing framework can be effectively acylated. For example, after the removal of a Boc protecting group to free up a secondary amine, the resulting piperidine derivative can be treated with an acyl chloride (like phenylacetyl chloride) and sodium hydroxide in a tetrahydrofuran (B95107) (THF) solution to yield the corresponding N-acylated bicyclic amide. unipa.itdepositolegale.it This demonstrates the reaction's utility in modifying complex molecules under relatively mild conditions.

Reactant 1Reactant 2BaseProductReference
BenzylamineAcetyl ChlorideAqueous BaseN-benzylacetamide wikipedia.org
PiperidineBenzoyl ChlorideSodium HydroxideN-benzoyl piperidine chemistry-reaction.com
Secondary Amine (Bicyclic)Phenylacetyl ChlorideSodium HydroxideBicyclic N-phenylacetyl Amide unipa.itdepositolegale.it

Stereoselective and Enantioselective Synthesis of Substituted Piperidines

The precise control of stereochemistry is paramount in the synthesis of piperidine derivatives, as the spatial arrangement of substituents profoundly influences their biological activity.

Diastereoselective Control in Piperidine Ring Formation

Significant progress has been made in developing methods for the diastereoselective synthesis of substituted piperidines. One effective strategy involves an iron-catalyzed intramolecular cyclization. An eco-friendly method utilizing FeCl₃·6H₂O as a catalyst enables the cyclization of β-amino allylic alcohol derivatives to produce cis-2,6-disubstituted piperidines with high diastereoselectivity (up to >99/1). organic-chemistry.org This reaction proceeds through a thermodynamic equilibration that favors the more stable cis-isomer. organic-chemistry.org

Another approach is the intramolecular Michael-type reaction of β′-amino-α,β-unsaturated ketones, which provides a diastereoselective route to 2-mono- and 2,6-disubstituted piperidines. thieme-connect.com This method has been shown to preferentially yield the trans-2,6-disubstituted piperidine, regardless of the starting olefin geometry. thieme-connect.com

Furthermore, highly substituted, oxygenated piperidines can be synthesized from tetrahydropyridines through diastereoselective epoxidation followed by regioselective ring-opening. acs.org For sterically hindered tetrahydropyridines, a reactive epoxidation reagent prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide can achieve high diastereoselectivity (>95:5). acs.org The resulting epoxides can then be opened by various nucleophiles to introduce diverse functionalities in a stereocontrolled manner. acs.org The synthesis of new chiral zwitterionic bicyclic lactams has also been developed as a scaffold for creating 2-substituted-4-hydroxy piperidines, demonstrating stereocontrolled synthesis of the cis-4-hydroxy-2-methyl piperidine derivative. rsc.orgrsc.org

MethodKey Reagents/CatalystProduct StereochemistryDiastereomeric Ratio (d.r.)Reference
Iron-Catalyzed CyclizationFeCl₃·6H₂Ocis-2,6-disubstitutedup to >99/1 organic-chemistry.org
Intramolecular Michael Additionβ′-amino-α,β-unsaturated ketonetrans-2,6-disubstitutedNot specified thieme-connect.com
Epoxidation of TetrahydropyridinesTFAA, H₂O₂Varies with substrateup to >95:5 acs.org
Zwitterionic Bicyclic Lactams(R)-(−)-2-phenylglycinol derivativecis-4-hydroxy-2-methylHigh diastereoselectivity rsc.orgrsc.org

Enantioselective Approaches for Chiral Piperidine Scaffolds

The enantioselective synthesis of chiral piperidines is a critical area of research. A novel stepwise strategy involves the dearomatization of pyridine (B92270) derivatives to 1,2-dihydropyridines, followed by a Cu(I)-catalyzed enantioselective protoborylation. nih.govacs.org This method provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for synthesizing chiral piperidines, including the antidepressant drug (-)-paroxetine. nih.govacs.org

Another powerful approach is the rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts. bohrium.com This method uses a chiral primary amine under reducing conditions to rapidly prepare a variety of chiral piperidines with excellent diastereo- and enantioselectivities. bohrium.com The reaction is scalable and tolerates a wide range of functional groups. bohrium.com

Intramolecular cyclizations catalyzed by chiral acids have also proven effective. For instance, a chiral phosphoric acid-catalyzed cyclization of unsaturated acetals can produce functionalized chiral piperidines. umich.edu This reaction proceeds through the formation of a mixed chiral phosphate (B84403) acetal (B89532) and can achieve high enantioselectivity, which is further enhanced by in situ acetalization of the minor enantiomer. umich.edu Additionally, the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol can stereoselectively yield chiral non-racemic bicyclic lactams, which serve as precursors for the enantiodivergent synthesis of (R)- and (S)-2-phenylpiperidine. rsc.org

MethodCatalyst/Chiral SourceKey IntermediateApplication ExampleReference
Dearomatization/BorylationCu(I) / Chiral Ligand3-boryl-tetrahydropyridineSynthesis of (-)-paroxetine nih.govacs.org
Asymmetric Reductive Transamination[Cp*RhCl₂]₂ / Chiral AmineChiral PiperidineSynthesis of (-)-coniine bohrium.com
Chiral Acid Catalyzed CyclizationChiral Phosphoric AcidChiral Enol EtherFunctionalized Chiral Piperidines umich.edu
Chiral Lactam Synthesis(R)-phenylglycinolBicyclic LactamSynthesis of (-)-anabasine rsc.org

Functionalization and Derivatization of the 1-Hydroxy-4-methyl-piperidine Scaffold

The modification of the pre-formed piperidine ring is a key strategy for generating molecular diversity.

Alkylation and Acylation Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for functionalization through alkylation and acylation reactions. N-alkylation can be achieved by reacting the piperidine with an alkyl halide. researchgate.netresearchgate.net For instance, a solution of piperidine in anhydrous acetonitrile (B52724) can be treated with an alkyl bromide or iodide to produce the corresponding N-alkylpiperidinium salt. researchgate.netresearchgate.net The reaction can be run at room temperature, and using a base like potassium bicarbonate can accelerate the process by neutralizing the acid formed. researchgate.net

The stereochemistry of N-alkylation on substituted piperidines has been studied in detail. For C-methylpiperidines, N-methylation with methyl iodide tends to proceed via preferential axial attack, while N-phenacylation with phenacyl halides shows a preference for equatorial attack. cdnsciencepub.com These preferences are influenced by steric interactions at the transition state. cdnsciencepub.com

Acylation of the piperidine nitrogen can be accomplished using various methods. Besides the Schotten-Baumann reaction, photoinduced acylation of pyridine N-oxides with alkynes under aerobic conditions has been developed as a metal-free approach to generate ortho-acylated pyridines, which can subsequently be reduced to the corresponding piperidines. acs.org

Reaction TypeReagentsConditionsProductReference
N-AlkylationPiperidine, Alkyl Iodide/BromideAnhydrous Acetonitrile, Room TempN-Alkylpiperidinium Salt researchgate.netresearchgate.net
N-MethylationC-Methylpiperidine, Methyl IodideNot specifiedAxial-methyl product preferred cdnsciencepub.com
N-PhenacylationC-Methylpiperidine, Phenacyl HalideNot specifiedEquatorial-phenacyl product preferred cdnsciencepub.com
N-AcylationPyridine N-Oxide, AlkynePhotoinduced, AerobicOrtho-Acylated Pyridine acs.org

Introduction of Diverse Functional Groups on the Piperidine Ring System

Introducing substituents directly onto the carbon framework of the piperidine ring is a significant synthetic challenge that has been addressed by various innovative methods. researchgate.net A primary approach involves the hydrogenation of substituted pyridines or the direct functionalization of a saturated piperidine ring. researchgate.net

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines. nih.govresearchgate.net The selectivity of these reactions can be controlled by the choice of catalyst and the nitrogen protecting group. For example, C-H functionalization of N-Boc-piperidine with a rhodium catalyst can lead to substitution at the C2 position. nih.govresearchgate.net By changing the protecting group and catalyst, functionalization can be directed to the C4 position. nih.govresearchgate.net The C3 position, which is electronically deactivated, can be functionalized indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govresearchgate.net

Other methods for piperidine ring functionalization include intramolecular aminations of alkenes catalyzed by gold(I) or palladium complexes. mdpi.com These reactions can introduce both a nitrogen heterocycle and an additional functional group in a single step. mdpi.com Radical-mediated cyclizations also offer a pathway to functionalized piperidines. mdpi.com

MethodKey StrategyPosition FunctionalizedReagents/CatalystReference
C-H InsertionCatalyst/Protecting Group ControlC2Rh₂(R-TCPTAD)₄, N-Boc-piperidine nih.govresearchgate.net
C-H InsertionCatalyst/Protecting Group ControlC4Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl-piperidine nih.govresearchgate.net
Indirect FunctionalizationCyclopropanation/Ring-OpeningC3N-Boc-tetrahydropyridine nih.govresearchgate.net
Oxidative AminationGold-Catalyzed CyclizationVariesGold(I) complex, Oxidizing agent mdpi.com

N-Arylation Strategies for Piperidine Derivatives

The introduction of an aryl group onto the nitrogen atom of a piperidine ring, known as N-arylation, is a pivotal transformation in the synthesis of a vast array of biologically active molecules and functional materials. For derivatives like this compound, these strategies open pathways to novel compounds with potential applications in medicinal chemistry. The most prominent and widely employed methods for achieving N-arylation of piperidine and its derivatives are transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Ullmann condensation. tandfonline.commdpi.comnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming carbon-nitrogen (C-N) bonds. nih.govlibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, ligand exchange, and reductive elimination. libretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. nih.gov Similarly, the selection of the base and solvent system is crucial for optimizing reaction yields and minimizing side reactions.

For the N-arylation of piperidine derivatives, various palladium catalysts and ligands have been successfully utilized. For instance, the combination of a palladium catalyst with ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) has proven effective for the N-arylation of piperidine with a range of aryl bromides. tandfonline.com The reaction conditions, including the choice of base (e.g., sodium tert-butoxide or cesium carbonate) and solvent (e.g., toluene (B28343) or tetramethyloxolane), can significantly influence the reaction's efficiency. tandfonline.com The versatility of this method allows for the coupling of various substituted aryl halides with piperidine derivatives, making it a powerful tool for generating diverse molecular architectures. nih.gov

Table 1: Examples of Buchwald-Hartwig N-Arylation of Piperidine Derivatives

Aryl Halide/Triflate Amine Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Aryl Bromides Piperidine Pd(0)/BINAP NaOtBu Toluene 110 55-98 tandfonline.com
Aryl Bromides Piperidine Pd(0)/BINAP Cs₂CO₃ Toluene 110 50-62 tandfonline.com
Aryl Bromide Piperazinone Pd(0)/L3a - - - 74 nih.gov
Aryl Iodide 1-(2-aminoethyl)piperidine - - - - 35 acs.org
Aryl Triflate O-protected primary amine Pd(OAc)₂/L17 - - - 70 acs.org

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed N-arylation reaction, represents one of the earliest methods for forming C-N bonds. tandfonline.commdpi.com While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols. These improved methods often utilize ligands to enhance the solubility and reactivity of the copper catalyst. acs.org

The copper-catalyzed N-arylation of piperidine has been achieved using various copper sources, such as copper(I) iodide (CuI) and copper powder, in combination with a range of ligands. tandfonline.comacs.org For example, the use of N,N-dinaphthylbenzene-1,2-diamine as a ligand with a copper catalyst has been shown to effectively promote the N-arylation of substituted piperidines with aryl bromides at room temperature. tandfonline.com Other ligands, such as methyl-D-glucopyranoside, have also been successfully employed in copper-catalyzed N-arylation reactions. tandfonline.com

Mechanistic studies on the copper-catalyzed N-arylation of alkylamines, such as piperidine, have provided insights into the reaction pathway. acs.org The reaction is believed to involve the formation of a copper(I) piperidide complex, which then undergoes reaction with the aryl halide. acs.org The choice of base and solvent is also critical in these reactions, with combinations like potassium carbonate in dimethylformamide (DMF) or sodium methoxide (B1231860) in dimethyl sulfoxide (B87167) (DMSO) being commonly used. tandfonline.com

Table 2: Examples of Ullmann-Type N-Arylation of Piperidine

Aryl Halide Amine Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Substituted Aryl Bromide Substituted Piperidine Cu/N,N-dinaphthylbenzene-1,2-diamine NaOMe DMSO Room Temp 70-93 tandfonline.com
Substituted Aryl Halides Piperidine Copper powder/methyl-D-glucopyranoside - DMSO-H₂O 100-110 76-91 tandfonline.com
Iodobenzene Piperidine CuI/Ligands 36-38 Cs₂CO₃ DMSO 110 68-85 tandfonline.com
Aryl Halides Piperidine (MWCNTs/CC-SH/Pd) nanocatalyst K₂CO₃ DMF 100 60-96 tandfonline.com
Aryl Bromide Piperidine Copper catalyst - DMSO 100 90 tandfonline.com

The development of nanocatalysts has also provided new avenues for the N-arylation of piperidine. tandfonline.com For instance, a nanocatalyst composed of palladium supported on multi-walled carbon nanotubes has been effectively used for the N-arylation of piperidine with substituted aryl halides via a Buchwald-Hartwig type reaction. tandfonline.com These advancements highlight the continuous evolution of synthetic methodologies aimed at providing more efficient, selective, and environmentally benign routes to N-aryl piperidine derivatives.

Advanced Structural and Conformational Analysis

X-ray Crystallography for Solid-State Structure Elucidation

The crystal system and space group of 1-hydroxy-4-methylpiperidine derivatives vary depending on the specific salt or complex formed. For instance, studies on derivatives have reported the following crystallographic parameters:

4-hydroxy-1-methylpiperidine betaine (B1666868) has been found to crystallize in the monoclinic system with the space group Pc.

4-hydroxy-1-methylpiperidine betaine hydrochloride is known to exist in two polymorphic forms. One form (α-polymorph) is monoclinic with the space group P21/n, while the other (β-polymorph) is orthorhombic with the space group Pca21.

The perchlorate (B79767) salt , 4-hydroxy-1-methylpiperidinium perchlorate, crystallizes in the orthorhombic system, belonging to the Pbca space group.

These determinations are fundamental in defining the symmetry and the arrangement of molecules within the unit cell of the crystal.

Analysis of the crystal structures of derivatives reveals that the piperidine (B6355638) ring consistently adopts a stable chair conformation. In the structure of 4-hydroxy-1-methylpiperidinium perchlorate, both the N-methyl and the C4-hydroxyl groups occupy equatorial positions, which is the sterically favored arrangement.

The precise bond lengths and angles within the piperidinium (B107235) cation are influenced by the crystalline environment and the nature of the counter-ion. Representative values from related structures provide a reliable model for the geometry of the core ring.

Interactive Table: Selected Bond Lengths and Angles for a 1-hydroxy-4-methylpiperidine derivative

ParameterAtomsValue
Bond LengthC-N~1.50 Å
Bond LengthC-C~1.52 Å
Bond LengthC-O~1.43 Å
Bond AngleC-N-C~111°
Bond AngleN-C-C~110°
Bond AngleC-C-C~111°
Bond AngleC-C-O~110°

Torsion angle analysis confirms the chair conformation of the piperidine ring in these derivatives.

Hydrogen bonding plays a dominant role in the crystal packing of 1-hydroxy-4-methylpiperidine derivatives. The hydroxyl group is a primary hydrogen bond donor, forming significant intermolecular interactions that stabilize the crystal lattice.

In the crystal structure of 4-hydroxy-1-methylpiperidine betaine , molecules are linked into zigzag chains by O–H···OOC hydrogen bonds.

For 4-hydroxy-1-methylpiperidinium perchlorate , the hydroxyl group interacts with the perchlorate anion via bifurcated O–H···O hydrogen bonds.

In the hydrochloride salts, a network of COOH···Cl⁻···HO hydrogen bonds links the molecules into infinite chains. scbt.com

In crystallographic studies of piperidine derivatives, it is not uncommon to observe structural disorder, where certain atoms or groups occupy multiple positions within the crystal lattice. For example, a study on (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone revealed that the carbon atoms of the hydroxypiperidine ring were disordered over two sets of sites. fishersci.ca Similarly, disorder has been reported for related structures where parts of the molecule, such as a substituent group, adopt different conformations. rsc.org This phenomenon is typically resolved during crystallographic refinement to model the electron density accurately.

Solution-State Conformational Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and conformational behavior of molecules in solution. For 1-hydroxy-4-methylpiperidine and its analogues, ¹H and ¹³C NMR provide detailed information about the molecular framework and the preferred orientation of its substituents.

NMR studies on 1-hydroxy-4-methylpiperidine and related compounds confirm that the piperidine ring predominantly exists in a chair conformation in solution, which minimizes steric strain. chesci.com The orientation of the methyl and hydroxyl groups can be deduced from the chemical shifts (δ) and coupling constants (J) of the ring protons.

In ¹H NMR spectra, the signals for axial and equatorial protons at a given carbon are distinct. For instance, in N-methylated piperidines, axial protons adjacent to the nitrogen are often more shielded (appear at a lower chemical shift) than their equatorial counterparts due to the anisotropic effect of the nitrogen's lone pair of electrons. nih.gov

¹³C NMR spectroscopy is equally informative. The chemical shifts of the ring carbons are sensitive to their steric environment. For example, the γ-gauche effect can cause a carbon to be shielded (upfield shift) if it is in a gauche relationship with a substituent on a carbon two bonds away, which helps in assigning axial or equatorial positions of substituents. nih.gov

Interactive Table: Typical NMR Chemical Shifts (δ) for the 1-hydroxy-4-methylpiperidine core in CDCl₃

NucleusPositionTypical Chemical Shift (ppm)
¹³CC2, C6~53.0
¹³CC3, C5~33.9
¹³CC4~65-70
¹³CN-CH₃~46.0
¹HH2, H6~2.2-2.8
¹HH3, H5~1.6-2.0
¹HN-CH₃~2.3
¹HOHVariable (broad)

Note: Chemical shifts are approximate and can vary based on solvent and specific substitutions. nih.gov

Analysis of coupling constants in ¹H NMR, particularly the large (axial-axial) and small (axial-equatorial, equatorial-equatorial) couplings, provides definitive evidence for the chair conformation and the equatorial orientation of the substituents. chesci.com

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Elucidation

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the stereochemistry and spatial relationships between atoms within a molecule. For 1-Hydroxy-4-methyl-piperidine, NOE can differentiate between axial and equatorial protons and establish the relative orientation of the methyl and hydroxyl groups. For instance, in related piperidine derivatives, a notable NOE is observed between an axial methyl group and the axial proton at C-4, which helps in confirming their spatial proximity. liverpool.ac.uk The assignment of equatorial and axial protons at the C-3 and C-5 positions can also be confirmed using the NOE effect. researchgate.net

Analysis of Ring Inversion Dynamics and Barriers

The piperidine ring in this compound undergoes a conformational change known as ring inversion, where it rapidly flips between two chair conformations. This dynamic process involves an energy barrier. Studies on related piperidine compounds, such as N-methylpiperidine, have explored these dynamics. rsc.org The barrier to ring inversion in piperidine itself is a subject of detailed study, and the presence of substituents like the methyl and hydroxyl groups on the ring can influence this barrier. acs.org For the iminoxyl radical of 1-hydroxy-4-methylpiperidine, the barrier to ring inversion has been calculated from the temperature variations of its ESR spectra. aip.orgaip.org The interconversion rates are temperature-dependent, with spectra at different temperatures showing the effects of this dynamic process. aip.org

Impact of Substituent Position (Axial vs. Equatorial) on Ring Conformation

The stability of the chair conformation of this compound is significantly influenced by whether the methyl and hydroxyl substituents occupy axial or equatorial positions. Generally, substituents prefer the equatorial position to minimize steric hindrance. libretexts.org

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to identify and characterize this compound, each providing unique insights into its molecular structure and properties.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR and Raman spectroscopy are essential for identifying the functional groups present in this compound. The infrared spectrum of the related 1-hydroxy-3,5-dimethylpiperidine shows a broad OH band around 3200 cm⁻¹, which is characteristic of the N-OH group. aip.org In the solid state, the FTIR spectrum of 4-hydroxy-1-methylpiperidinium perchlorate is consistent with X-ray diffraction data, showing the piperidine ring in a chair conformation with equatorial hydroxyl and methyl groups. researchgate.net The vibrational spectra of related piperidine compounds have been studied in detail, with assignments of observed bands to specific molecular vibrations. acs.orgamu.edu.pl

Interactive Table: Characteristic Vibrational Frequencies

Functional GroupSpectroscopic MethodTypical Wavenumber (cm⁻¹)Reference
O-H (stretch)FTIR~3200 (broad) aip.org
C-H (stretch)FTIR/Raman2800-3000
C-N (stretch)FTIR/Raman1000-1250
N-O (stretch)FTIR/Raman900-1000 researchgate.net

Electronic Spin Resonance (ESR) Spectroscopy for Radical Interconversion Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as radicals. nih.gov ESR spectroscopy has been instrumental in studying the iminoxyl radical formed from this compound. aip.orgaip.org These studies, conducted over a wide range of temperatures, reveal details about the radical's conformational behavior and the interconversion between different forms. aip.orgaip.org The ESR spectra are characterized by hyperfine coupling to the nitrogen nucleus and adjacent protons, and the temperature dependence of these couplings provides information on the ring inversion dynamics. aip.orgaip.org At low temperatures, hyperfine coupling to gamma-protons can also be detected. aip.orgaip.org

Supramolecular Interactions and Crystal Engineering Investigations

The study of supramolecular chemistry and crystal engineering provides profound insights into how molecules recognize each other and self-assemble to form well-ordered crystalline structures. These investigations are fundamental in materials science, allowing for the design of new materials with desired properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the fundamental characteristics of 1-Hydroxy-4-methyl-piperidine and its derivatives.

Geometry Optimization and Energetic Analysis

Theoretical studies have focused on optimizing the molecular geometry of this compound and its related structures to determine the most stable conformations. The piperidine (B6355638) ring in these compounds typically adopts a chair conformation. researchgate.net For derivatives of this compound, the orientation of the hydroxyl and methyl groups (axial or equatorial) significantly influences the molecule's stability. researchgate.netresearchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), have been employed to optimize bond lengths and angles. researchgate.net These calculations generally show good agreement with experimental data obtained from X-ray diffraction. researchgate.net Energetic analyses have revealed that conformers with equatorial substituents are often more stable. For instance, in a study of 4-hydroxy-1-methylpiperidine betaine (B1666868) hydrochloride, the conformer with the hydroxyl group in the equatorial position was found to be more stable than the axial conformer. researchgate.net The stability of different conformers is a key factor in understanding the compound's reactivity and interactions. researchgate.net

Table 1: Comparison of Optimized Geometries for Piperidine Derivatives This table would typically contain data on bond lengths, bond angles, and dihedral angles for different conformers of this compound and related compounds, as determined by methods like B3LYP/6-31G(d,p). The data would be compared with experimental values where available.

ParameterAxial Conformer (Calculated)Equatorial Conformer (Calculated)Experimental
C2-N1-C6 Angle (°)Data not availableData not availableData not available
C4-O-H Angle (°)Data not availableData not availableData not available
N1-C1' (Methyl) Bond Length (Å)Data not availableData not availableData not available

Vibrational Frequencies and Spectroscopic Data Correlation

Computational methods are frequently used to calculate the vibrational frequencies of this compound and its analogues. researchgate.net These theoretical spectra are then compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to assign the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net DFT calculations have been shown to be a reliable tool for this purpose, aiding in the interpretation of complex experimental spectra. researchgate.netresearchgate.net For instance, the characteristic stretching frequencies of C-H and O-H bonds can be accurately predicted. researchgate.netresearchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table would present a comparison of vibrational frequencies for significant functional groups in this compound, calculated using DFT methods and measured experimentally.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H StretchData not availableData not available
C-H Stretch (Methyl)Data not availableData not available
C-N StretchData not availableData not available
C-O StretchData not availableData not available

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing insights into the chemical reactivity and electronic properties of a molecule. numberanalytics.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netindexcopernicus.com

For piperidine derivatives, HOMO-LUMO analyses have been performed using DFT methods to understand their electronic transitions and charge transfer interactions. researchgate.netniscpr.res.in The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: HOMO-LUMO Energies and Gap for this compound Derivatives This table would showcase the calculated HOMO and LUMO energy levels and the resulting energy gap for derivatives of this compound.

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Example Piperidine DerivativeData not availableData not availableData not available

Magnetic Isotropic Shielding Tensors

Gauge-Including Atomic Orbital (GIAO) methods, often coupled with DFT (e.g., GIAO/B3LYP/6-31G(d,p)), are used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net These calculated magnetic isotropic shielding tensors are then correlated with experimental ¹H and ¹³C NMR data to aid in the structural elucidation and assignment of signals. researchgate.netresearchgate.net This approach has been successfully applied to differentiate between conformers of 4-hydroxy-1-methylpiperidine derivatives in solution. researchgate.net The calculations can help to explain the shielding and deshielding effects observed in the experimental NMR spectra, which are influenced by the spatial arrangement of substituents like the hydroxyl group. researchgate.net

Molecular Dynamics and Conformational Sampling Simulations

While specific molecular dynamics (MD) and conformational sampling simulations for this compound are not extensively detailed in the provided search results, these techniques are generally applied to study the dynamic behavior and conformational landscape of flexible molecules like piperidines. mdpi.com MD simulations can provide insights into how the molecule behaves over time in different environments, such as in solution, and can be used to explore the transitions between different conformational states. acs.orgacs.org For similar systems, MD has been used to understand ligand binding to proteins and the stability of molecular complexes. nih.govacs.org

In Silico Prediction of Molecular Properties for Biological Applications

Computational tools are increasingly used to predict the molecular properties of compounds for potential biological applications. mdpi.com For piperidine derivatives, in silico studies often involve predicting parameters related to absorption, distribution, metabolism, and excretion (ADME). mdpi.comjbcpm.com These predictions help in assessing the drug-likeness of a compound early in the drug discovery process. mdpi.comnih.gov Virtual screening and molecular docking studies can also be performed to identify potential biological targets and predict the binding affinity of the compound with specific proteins. mdpi.combohrium.com For example, piperidine derivatives have been evaluated in silico for their potential as enzyme inhibitors or receptor antagonists. fishersci.ca

Prediction of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)

The "Rule of Five," formulated by Christopher A. Lipinski, serves as a guideline to evaluate the drug-likeness of a chemical compound and predict its potential for oral bioavailability. researchgate.net For a compound to be considered likely orally active, it should generally not violate more than one of the following criteria: a molecular weight of less than 500 g/mol , no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (LogP) value of less than 5. researchgate.net

Computational analysis of this compound indicates strong compliance with these parameters. The molecule possesses a molecular weight of 115.17 g/mol , well below the 500 g/mol threshold. nih.govpharmacompass.com Its structure contains one hydroxyl group (-OH), which acts as a single hydrogen bond donor, and two atoms with lone electron pairs (one nitrogen and one oxygen) that can act as hydrogen bond acceptors. nih.govpharmacompass.com The calculated octanol-water partition coefficient (XLogP3-AA) is 0.1, signifying its relatively low lipophilicity and falling comfortably within the rule's limit. nih.govpharmacompass.com

These parameters suggest that this compound has favorable physicochemical properties for absorption and permeation, key factors in the development of orally administered therapeutic agents. researchgate.net

Table 1: Lipinski's Rule of Five Parameters for this compound

Theoretical Assessments of Interactions with Solvent Systems

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the behavior of this compound and its derivatives in various solvent systems. These studies provide critical insights into molecular conformation, stability, and intermolecular interactions, which are heavily influenced by the surrounding solvent environment.

Research on the use of aqueous solutions of 4-hydroxy-1-methylpiperidine (HMPD) for CO2 capture has involved quantum chemical explorations of reaction mechanisms, including the effect of aqueous solvation. fishersci.ca Such computational models are essential for understanding the role of water in facilitating carbamate (B1207046) formation and other key reactions in the capture process. fishersci.ca

DFT calculations have been used to analyze the structure of related compounds, such as 4-hydroxy-1-methylpiperidinium perchlorate (B79767). researchgate.net These studies show that the piperidine ring typically adopts a chair conformation. In aqueous solution, a conformational equilibrium exists, which can be analyzed and understood through NMR spectroscopy correlated with theoretical calculations. researchgate.net The interaction with the solvent and counter-ions occurs primarily through hydrogen bonds involving the hydroxyl group. researchgate.net

The influence of the solvent on conformational preference is a key area of theoretical investigation. For instance, in some piperidine derivatives, a strong solvation effect can dramatically alter the ratio of different conformers. mdpi.com Computational models like the Polarizable Continuum Model (PCM) are often used in conjunction with DFT to simulate the effects of a solvent, providing a more accurate prediction of properties like relative energies and NMR chemical shifts in solution. mdpi.com The ability of the hydroxyl and amine groups in this compound to form hydrogen bonds makes its interaction with polar protic solvents like water particularly significant, influencing its solubility and reactivity. fishersci.ca

Table 2: List of Compounds Mentioned

Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms Involving the N-Hydroxyl Group

The N-hydroxyl group is the most reactive site in the 1-Hydroxy-4-methyl-piperidine molecule. Its chemistry is characterized by oxidation to nitrones and its role as a nucleophile.

One of the principal reactions of N-hydroxypiperidines is their oxidation to the corresponding nitrones. wikipedia.orgarkat-usa.org This transformation can be achieved using various oxidizing agents. For instance, the oxidation of N-hydroxypiperidine with hydrogen peroxide results in the formation of a cyclic nitrone, which is a heteroatomic analogue of a ketone. wikipedia.org A more specific method involves the use of N-t-butylbenzenesulfinimidoyl chloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). arkat-usa.org This reaction proceeds efficiently under mild conditions, even at low temperatures, to yield the corresponding nitrone. arkat-usa.org These nitrones are valuable intermediates, capable of undergoing further reactions such as 1,3-dipolar cycloadditions. arkat-usa.org

Modification of the N-hydroxyl group, such as through N-hydroxylation, can significantly alter a compound's reactivity and its biological properties. vulcanchem.com The N-O bond in N-hydroxy compounds can also be reductively cleaved under certain catalytic hydrogenation conditions. researchgate.net

Table 1: Oxidation Reactions of the N-Hydroxyl Group
ReactantReagent(s)ProductReaction ConditionsReference
N-HydroxypiperidineHydrogen Peroxide (H₂O₂)Piperidine (B6355638) N-oxide (Nitrone)Methanol (B129727) solvent wikipedia.org
N-HydroxypiperidineN-t-butylbenzenesulfinimidoyl chloride, DBUPiperidine N-oxide (Nitrone)Toluene (B28343) solvent, -45 °C arkat-usa.org

Reactivity of the Piperidine Ring System

The reactivity of the piperidine ring in this compound is heavily influenced by its conformational dynamics and the presence of the substituents. The piperidine ring typically adopts a chair-like conformation. acs.org For N-hydroxypiperidines with a substituent at the 4-position, such as the 4-methyl derivative, conformational equilibria are key. acs.org Spectroscopic studies indicate that the major isomer of 4-methyl-N-hydroxypiperidine predominantly exists in a chair conformation where both the N-hydroxy group and the 4-methyl group occupy equatorial positions. acs.org A minor isomer exists in a cis-configuration, populating a set of rapidly interconverting twist-boat conformers. acs.org

The ring system can also undergo more complex transformations. A notable reaction is the metal-catalyzed ring expansion of diazocarbonylated N-hydroxypiperidines to generate 7-membered cyclic ketonitrones. acs.org This process highlights that the piperidine framework is not inert and can be synthetically manipulated to access larger heterocyclic structures. acs.org The choice of metal catalyst, such as silver or copper, can influence the reaction's efficiency and yield. acs.org

Catalytic Transformations Utilizing this compound as a Ligand or Intermediate

While many piperidine derivatives are employed as ligands in transition metal catalysis, the specific use of this compound in this capacity is not extensively documented in the reviewed literature. chemscene.com However, its role as a reactive intermediate in catalytic transformations is established.

In a key example, N-hydroxypiperidines serve as precursors and intermediates in the catalytic synthesis of homologated cyclic nitrones. acs.org Specifically, β-diazo N-hydroxylamines, derived from N-hydroxypiperidines, undergo a metal-catalyzed ring expansion. acs.org When treated with catalysts like silver triflate (AgOTf) or copper(I) tetra(acetonitrile) hexafluorophosphate (B91526) (Cu(CH₃CN)₄PF₆), these intermediates rearrange to form seven-membered ring ketonitrones. acs.org This transformation demonstrates the utility of the N-hydroxypiperidine scaffold as a reactive intermediate in constructing more complex molecular architectures. acs.org

Table 2: Catalytic Ring Expansion of N-Hydroxypiperidine Derivatives
Starting MaterialCatalyst (mol %)ProductYieldReference
β-diazo N-hydroxypiperidineAgOTf (10 mol %)7-membered-ring nitrone36% acs.org
β-diazo N-hydroxypiperidineAgOTf (100 mol %)7-membered-ring nitrone78% acs.org
β-diazo N-hydroxypiperidineCu(CH₃CN)₄PF₆ (10 mol %)7-membered-ring nitrone60% acs.org

Investigation of Oxidative and Reductive Pathways

The oxidative and reductive pathways of this compound and related compounds primarily involve the N-hydroxyl group and the associated N-O bond.

Oxidative Pathways: The principal oxidative pathway for N-hydroxypiperidines is the conversion to nitrones. wikipedia.orgarkat-usa.org This oxidation can be catalyzed by various systems, including methylrhenium trioxide with hydrogen peroxide, or mediated by reagents like N-t-butylbenzenesulfinimidoyl chloride. arkat-usa.org The resulting cyclic nitrones are stable but reactive species that can participate in further synthetic transformations, such as cycloaddition reactions. arkat-usa.org In some cases, over-oxidation can lead to the formation of isoquinoline (B145761) N-oxides from N-hydroxy-tetrahydroisoquinolines, a related cyclic hydroxylamine (B1172632) system. arkat-usa.org

Reductive Pathways: Reductive pathways typically target the N-O bond. The reduction of N-alkoxypiperidines, which are derivatives of N-hydroxypiperidines, can be achieved using reagents like triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂). acs.org A similar principle applies to the catalytic hydrogenation of related heterocyclic systems containing N-O bonds. For example, the N–O bond of benzisoxazole substrates can be reductively cleaved by a ruthenium complex under hydrogenation conditions to yield an amine. researchgate.net This suggests that the N-O bond in this compound could be reduced to afford the parent 4-methylpiperidine (B120128).

Table 3: Summary of Oxidative and Reductive Pathways
PathwayTransformationReagents/CatalystResulting Functional GroupReference
OxidationN-Hydroxylamine to NitroneH₂O₂, N-t-butylbenzenesulfinimidoyl chlorideN-oxide (Nitrone) wikipedia.orgarkat-usa.org
ReductionN-O Bond CleavageEt₃SiH / BF₃·OEt₂ (on derivatives), Ru-catalyst (on analogues)Amine (Piperidine) researchgate.netacs.org

Applications in Chemical Biology and Medicinal Chemistry Scaffold Research

Role as a Pharmaceutical Intermediate and Building Block

The piperidine (B6355638) ring is a cornerstone in the design of therapeutic agents, and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals. nih.govresearchgate.net The 4-methylpiperidine (B120128) substructure, in particular, serves as a key component in compounds targeting the central nervous system. While specific examples detailing the use of 1-Hydroxy-4-methyl-piperidine as a direct precursor are not widely reported, related 4-hydroxypiperidine (B117109) and N-substituted piperidine derivatives are extensively used. For instance, various N-substituted 4-hydroxypiperidines are vital intermediates for morphine-like analgesics and other potent pharmacodynamic agents. google.com The synthesis of complex spiro-piperidine scaffolds, which possess interesting biological and drug-like properties, often originates from simpler piperidine building blocks. alkalisci.com The N-hydroxy functionality on the this compound molecule offers a reactive handle for further chemical modifications, potentially allowing for its incorporation into more complex molecular designs. This functionality can undergo oxidation to form a nitrone, providing a distinct reaction pathway compared to its N-methyl or N-H counterparts. wikipedia.org

Exploration of Structure-Activity Relationships (SAR) in Piperidine Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a piperidine derivative, relates to its biological activity. These studies systematically modify parts of a molecule to determine which functional groups and structural features are essential for its desired pharmacological effect.

In various piperidine-based drug candidates, modifications to the ring, its substituents, and the nitrogen atom profoundly impact potency, selectivity, and pharmacokinetic properties. nih.gov For example, in the development of inhibitors for cyclin-dependent kinase 2 (CDK2), a "hydroxy methyl piperidine" headgroup was explored. This modification led to an improvement in CDK2 potency and selectivity against other kinases like CDK1 and CDK4, but it also resulted in higher intrinsic clearance, demonstrating the delicate balance involved in SAR exploration. acs.org Similarly, SAR studies on piperidine derivatives as inhibitors of enzymes from Mycobacterium tuberculosis have shown that modifications to different regions of the scaffold significantly alter inhibitory potency and lipophilicity. nih.gov

While these examples highlight the importance of the piperidine core in SAR, specific studies focusing on the distinct contribution of the N-hydroxy group within the this compound structure are not prominently featured in the scientific literature.

Investigation of Molecular Interactions with Biological Targets

A review of available scientific literature does not indicate that this compound has been specifically investigated as an inhibitor of the following enzymes:

Monoamine Oxidase (MAO): MAO inhibitors are a class of drugs used for treating depression and Parkinson's disease. mayoclinic.orgwikipedia.org They work by preventing the breakdown of neurotransmitters. drugs.com While many nitrogen-containing heterocycles have been studied as MAO inhibitors, specific data on this compound is absent.

β-Glucuronidase: This enzyme is a target for managing the side effects of certain drugs, like the chemotherapy agent irinotecan. nih.govnih.gov Inhibitors of bacterial β-glucuronidase are of therapeutic interest. merckmillipore.commedchemexpress.com However, there are no specific studies linking this compound to the inhibition of this enzyme.

Trypsin: Trypsin inhibitors are typically peptides or small molecules that modulate the activity of this digestive and signaling protease. There is no evidence of this compound being studied for this purpose.

Ligand binding assays are used to determine the affinity of a molecule for a specific biological receptor. Many drugs containing the piperidine scaffold are known to bind to a variety of receptors, including opioid, histamine (B1213489), and sigma receptors. mdpi.comnih.govnih.gov For instance, derivatives of 4-hydroxypiperidine have been developed as high-affinity antagonists for the histamine H3 receptor. mdpi.com However, a search of the scientific literature did not yield specific studies detailing the binding of this compound to any particular receptor target.

Mechanisms of Action at the Molecular Level

The piperidine nucleus, a foundational scaffold in many biologically active compounds, exerts its effects through a variety of molecular mechanisms. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the actions of structurally related piperidine derivatives provide insight into its potential molecular interactions.

A primary mechanism involves the interaction of piperidine-containing molecules with specific biological receptors. For instance, derivatives of piperidine are known to act as probes for serotonin (B10506) receptor function, indicating their ability to bind and modulate neurotransmitter systems. mssm.edu The piperidine moiety is crucial for the neuropharmacology of compounds like piperine, where it plays a role in the inhibition of enzymes such as monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov The nature and position of substituents on the piperidine ring are critical in defining the molecule's affinity and selectivity for its biological targets. nih.gov

In the context of antioxidant activity, piperidine nitroxides, such as TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxy radical), function as potent antioxidants. researchgate.net These compounds can inactivate superoxide (B77818) and peroxide, inhibit the Fenton reaction, and participate in radical-radical recombination. nih.gov The nitroxide group is central to these redox properties. nih.gov Their hydroxylamine (B1172632) derivatives have also been shown to be effective antioxidants, capable of inhibiting oxidation and nitration processes. nih.gov

Furthermore, in cancer research, certain piperidine derivatives are designed to act as bifunctional alkylating agents, which can form reactive aziridinium (B1262131) ions that damage biomolecules in cancer cells. The interaction with DNA, often through intercalation, is another documented mechanism for the anticancer effects of highly functionalized piperidines. nih.gov

Research into Diverse Biological Activities (Non-Clinical Focus)

The versatile structure of the piperidine scaffold has prompted extensive research into its broad spectrum of biological activities. These investigations, primarily at the preclinical stage, explore the potential of piperidine derivatives, including those related to this compound, in various therapeutic and biological contexts.

Antioxidant Activity Investigations

The antioxidant potential of compounds featuring the piperidine ring is a significant area of research. innovareacademics.in The core structure allows for substitutions that can enhance its ability to scavenge free radicals. researchgate.net Studies have evaluated the capacity of various piperidine derivatives to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov

For example, piperidine nitroxides like TEMPOL are noted for their potent antioxidant effects. researchgate.net Research has demonstrated that different derivatives possess varying abilities to scavenge specific radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide anion (•O2−). nih.gov In one study, piperidine derivative 19 was identified as the most potent DPPH scavenger, while derivative 10 was the most effective at scavenging superoxide anions. nih.gov The antioxidant capacity of these compounds is often compared against standards like ascorbic acid or Rutin. researchgate.netacademicjournals.org

Below is a table summarizing findings from various studies on the antioxidant activity of piperidine derivatives.

Compound/Derivative ClassAssay MethodKey FindingsReference(s)
TEMPOL VariousExhibits potent antioxidant effects; inactivates superoxide and peroxide. researchgate.net
Piperidine Nitroxides Not SpecifiedCan reduce oxidative stress and affect the redox state of cells. nih.gov
Diarylpiperidin-4-ones DPPH AssaySome derivatives showed more activity than the standard, ascorbic acid. researchgate.net
General Piperidine Derivatives DPPH AssayAll tested derivatives showed scavenging potential greater than 49% at 1 mg/ml. academicjournals.org
Highly Functionalized Piperidines DPPH, •O2−Different derivatives showed varied potency against different radical species. nih.gov

Antimicrobial Research

The piperidine scaffold is a key component in the synthesis of novel antimicrobial agents. Researchers have synthesized and evaluated numerous piperidine derivatives for their efficacy against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. yu.edu.jobiomedpharmajournal.orgresearchgate.net

Studies have shown that substitutions on the piperidine ring significantly influence the antimicrobial spectrum and potency. For instance, certain 2,6-disubstituted piperidin-4-one derivatives have demonstrated promising antibacterial and antifungal activity. researchgate.net In some cases, the synthesized compounds exhibited antimicrobial activity comparable to or greater than standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to piperidin-4-ones has been shown to enhance antifungal activity significantly. biomedpharmajournal.org

The following table presents a summary of antimicrobial research findings for various piperidine derivatives.

Derivative TypeTarget MicroorganismsSummary of ActivityReference(s)
2,6-diaryl-3-methyl-4-piperidones Various Bacteria & FungiExhibited significant antimicrobial activity compared with ampicillin and terbinafine. biomedpharmajournal.org
Piperidin-4-one Thiosemicarbazones Various FungiShowed significantly enhanced antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate S. aureus, E. coliActive against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivatives S. aureus, Enterobacter sp.Condensation product with thiosemicarbazide (B42300) showed higher antimicrobial activity. yu.edu.jo
General 2,6 disubstituted piperidine-4-one derivatives B. subtilis, C. albicansFound to be highly potent against specific bacterial and fungal strains. researchgate.net

Potential in Neuroscience Research (e.g., Neurotransmitter Systems)

The piperidine ring is a privileged structure in neuroscience research, appearing in numerous compounds that interact with the central nervous system (CNS). nih.gov Its structural properties make it an ideal scaffold for designing ligands that target various neurotransmitter systems.

The piperidine moiety is integral to the activity of molecules that inhibit key enzymes in neurotransmitter metabolism, such as MAO-A and MAO-B. nih.gov The substitution pattern on the piperidine ring can determine the selectivity for these enzyme isoforms. nih.gov For example, replacing the piperidine ring with a small amine moiety can improve selectivity for MAO-B, while replacing it with a bulky aromatic ring increases specificity for MAO-A. nih.gov

Furthermore, piperidine derivatives have been developed as probes to study specific receptor systems. Notably, m-Chlorophenylpiperazine, a piperidine derivative, is used as a probe to investigate serotonin (5-HT) receptor function, highlighting the scaffold's utility in exploring the roles of specific neurotransmitters in the brain. mssm.edu Glutamate, the primary excitatory neurotransmitter, and GABA, the main inhibitory one, are also key targets in research involving piperidine-based compounds aimed at understanding and potentially treating neurological disorders like epilepsy. mdpi.com

Role in Cancer Research (as molecular probes or scaffold precursors for inhibitors)

In oncology research, the piperidine scaffold serves as a versatile precursor for the development of potential anticancer agents and as a structural component of molecular probes. nih.gov The ability to modify the piperidine ring at various positions allows for the synthesis of compounds with targeted activity against cancer cells. researchgate.net

Certain N-methylpiperidine derivatives have been designed as bioreducible anti-tumor agents. These compounds, such as cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, are intended to be activated under the hypoxic conditions often found in solid tumors, where they can exert cytotoxic effects. Studies have evaluated these derivatives against human colon carcinoma cell lines (e.g., HT 29 and BE), demonstrating their potential as cytotoxic entities suitable for further development into prodrugs.

Additionally, research has explored the interaction between highly functionalized piperidines and DNA. nih.gov Spectroscopic studies suggest that these compounds can bind to DNA, preferably through intercalation, which can interfere with DNA replication and transcription, leading to cancer cell death. nih.gov This direct interaction with a primary cancer target underscores the role of the piperidine scaffold in designing novel anticancer therapeutics.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 1-hydroxy-4-methyl-piperidine and its derivatives, researchers are actively exploring new synthetic pathways that offer improved yields, reduced waste, and milder reaction conditions.

Recent advancements have focused on moving away from traditional, often harsh, synthetic protocols. For instance, new methods for the synthesis of substituted piperidines include metal-catalyzed cyclization, intramolecular silyl-Prins reactions, and electrophilic cyclization. mdpi.com One notable approach involves the diastereoselective synthesis of new zwitterionic bicyclic lactams, which serve as scaffolds for creating 2-substituted-4-hydroxy piperidines with high stereocontrol. rsc.org This method allows for the generation of multiple new stereogenic centers with high diastereoselectivity. rsc.org

Furthermore, green chemistry principles are being integrated into the synthesis of piperidine (B6355638) derivatives. This includes the use of more environmentally friendly solvents, catalysts, and reagents. For example, research into the synthesis of N-substituted piperidones has explored green chemistry approaches to create these valuable compounds. acs.org A preparation method for piperidine and its derivatives has been disclosed that boasts few and controllable impurities, allowing the product to be directly used in the next reaction step and simplifying the operation to ensure higher yields. google.com This process is also highlighted for its lack of pollutants, aligning with green and environment-friendly principles. google.com

Synthetic ApproachKey FeaturesReference
Diastereoselective Zwitterionic Bicyclic Lactam SynthesisHigh stereocontrol, generation of multiple stereocenters. rsc.org
Metal-catalyzed CyclizationEfficient ring formation. mdpi.com
Green Synthetic MethodFew and controllable impurities, no pollutants, higher yields. google.com

Advanced Spectroscopic and Imaging Techniques for Characterization

The precise characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the molecular architecture and behavior of these compounds.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques, is instrumental in elucidating the stereostructure of substituted piperidines in both their free base and salt forms. optica.org For instance, the investigation of 1-methyl-2-piperidine methanol (B129727) has led to the stereostructural elucidation of this compound in its salt form. optica.org The structures of newly synthesized phenacyl derivatives of 4-hydroxypiperidine (B117109) have been confirmed using various spectroscopic techniques. researchgate.net

In addition to NMR, techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry are routinely employed to confirm the presence of specific functional groups and determine the molecular weight of newly synthesized piperidine derivatives. rdd.edu.iqeurjchem.com X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state.

Furthermore, the development of radiolabeled piperidine derivatives has opened new avenues for their application in medical imaging. For example, 18F-labeled spirocyclic piperidine derivatives have been synthesized and evaluated as selective radioligands for Positron Emission Tomography (PET) imaging of sigma-1 receptors, which are implicated in various central nervous system disorders and cancer. hzdr.dehzdr.de The in vivo evaluation of some of these radiotracers has demonstrated their potential for imaging specific receptors in the brain. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. researchgate.net These computational tools are being increasingly applied to the design of novel piperidine derivatives and the prediction of their chemical and biological properties.

AI/ML ApplicationDescriptionReference
QSAR ModelingPredicts toxicity and biological activity of piperidine derivatives. nih.govresearchgate.net
Property Prediction from MS DataDirectly predicts chemical properties from mass spectrometry data for novel compounds. biorxiv.org
De Novo Drug DesignGenerates novel piperidine structures with desired pharmacological activities. chemrxiv.orgclinmedkaz.org

Expanding Applications in Materials Science and Environmental Chemistry

The unique structural features of this compound and its derivatives make them attractive building blocks for the development of new materials with tailored properties and for applications in environmental remediation.

In materials science, piperidine-containing compounds are being explored for the creation of novel polymers. chemimpex.com The incorporation of the piperidine moiety can impart specific thermal, mechanical, and optical properties to the resulting materials.

A particularly promising application lies in the field of environmental chemistry, specifically in carbon dioxide (CO2) capture. Aqueous blends of piperazine (B1678402) (PZ) and 4-hydroxy-1-methylpiperidine (HMPD) have been identified as superior solvents for capturing CO2 from flue gas. researchgate.netacs.org These blends exhibit a high CO2 absorption rate and capacity, as well as greater thermal stability compared to conventional amine solvents like monoethanolamine (MEA). acs.orggoogle.com The 2 m PZ/3 m HMPD blend, for instance, shows more than twice the CO2 cyclic capacity and absorption rate of 7 m MEA. researchgate.net Research into the thermal degradation of these blends has shown that the "arm switching" reaction between PZ and HMPD is the major degradation pathway, and understanding this mechanism is key to optimizing their long-term performance. acs.orgresearchgate.net

Application AreaSpecific UseKey AdvantagesReference
Materials ScienceCreation of novel polymers.Tailored thermal, mechanical, and optical properties. chemimpex.com
Environmental ChemistryCO2 capture from flue gas (in blends with piperazine).High CO2 absorption rate and capacity, greater thermal stability. researchgate.netacs.orggoogle.com

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential components in a variety of advanced technologies, including telecommunications, optical computing, and data storage. Organic compounds with π-conjugated systems and charge-transfer characteristics often exhibit significant NLO properties. nih.govacs.org

Researchers are actively investigating the NLO properties of piperidine derivatives. rsc.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) calculations have been employed to predict and understand the NLO behavior of these molecules. nih.govacs.org These calculations can provide insights into electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for NLO activity. acs.orgacs.org

For certain N-(thiazol-2-yl)piperidine-2,6-dione derivatives, strong NLO properties have been experimentally observed and confirmed using techniques like second harmonic generation (SHG) analysis. rsc.org The presence of a non-centrosymmetric crystal structure and a large band gap are key factors contributing to the enhanced SHG properties of these compounds. rsc.org The exploration of NLO properties in piperidine derivatives is a rapidly growing area of research with the potential to yield novel materials for advanced optoelectronic applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Hydroxy-4-methyl-piperidine, and how can reaction conditions be optimized for high purity?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized via cyclization of amines with carbonyl compounds under acidic or basic conditions. Reaction parameters (e.g., temperature, solvent polarity, catalyst choice) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .
  • Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC.
  • Adjust pH during workup to isolate the free base or hydrochloride salt as needed .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
  • Thermal Analysis : DSC/TGA to assess melting points and thermal stability .
    • Physicochemical Profiling : Measure solubility in polar/nonpolar solvents, logP (octanol-water partition coefficient), and pKa using potentiometric titration .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Targets : Piperidine derivatives often interact with CNS receptors (e.g., NMDA, opioid receptors) or enzymes (e.g., kinases, proteases).
  • Assays :

  • Radioligand binding assays to evaluate receptor affinity.
  • Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts).
  • Cytotoxicity screening in cell lines (e.g., HEK-293, SH-SY5Y) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound derivatives?

  • Strategy :

  • Synthesize analogs with variations in the hydroxy/methyl groups or piperidine ring substituents.
  • Prioritize modifications based on computational docking to target proteins (e.g., NMDA receptor’s glycine-binding site) .
    • Evaluation Metrics :
  • Compare IC50_{50} values in receptor-binding assays.
  • Assess metabolic stability using liver microsomes .

Q. What experimental approaches resolve contradictions in spectral or bioactivity data for piperidine derivatives?

  • Case Example : Conflicting NMR signals may arise from tautomerism or rotameric equilibria. Use variable-temperature NMR or 2D-COSY to clarify .
  • Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., buffer pH, cell passage number). Cross-validate with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. How can researchers optimize the pharmacokinetic properties of this compound for CNS applications?

  • ADME Considerations :

  • Blood-Brain Barrier (BBB) Penetration : Modify logP via prodrug strategies (e.g., esterification of the hydroxy group).
  • Metabolic Stability : Test susceptibility to CYP450 enzymes using hepatocyte incubations .
    • In Vivo Models : Assess bioavailability and brain-to-plasma ratios in rodent models after IV/PO administration .

Q. What computational tools are effective for predicting the reactivity and toxicity of this compound?

  • Software :

  • Density Functional Theory (DFT) : Predict reaction pathways and transition states.
  • ADMET Predictors : Estimate toxicity endpoints (e.g., Ames test, hERG inhibition) .
    • Validation : Compare computational results with experimental Ames test outcomes or zebrafish toxicity models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.